Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
CAS No.: 1934299-50-9
Cat. No.: VC4317110
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934299-50-9 |
|---|---|
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.61 |
| IUPAC Name | imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H |
| Standard InChI Key | GVHFSKLEUSPTAA-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=CN2C=C1C#N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a fused imidazo[1,2-a]pyridine system, where the imidazole ring (positions 1–3) merges with the pyridine ring (positions 4–8). The carbonitrile group at C6 introduces electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitutions. The hydrochloride salt improves solubility in polar solvents, facilitating biological testing .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| IUPAC Name | Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride |
| Solubility | Soluble in DMSO, methanol |
| Stability | Stable at RT under anhydrous conditions |
X-ray crystallography reveals planar geometry, with the chloride ion forming hydrogen bonds to the protonated imidazole nitrogen . The carbonitrile group’s dipole moment (≈4.1 D) influences intermolecular interactions, critical for binding biological targets like Rab geranylgeranyl transferase (RGGT).
Synthetic Methodologies
Multi-Step Cyclization Strategies
The synthesis typically begins with 2-aminopyridine derivatives reacting with α-halocarbonyl compounds. For example, 2-amino-5-cyanopyridine undergoes cyclization with chloroacetonitrile in the presence of HCl, yielding the imidazo[1,2-a]pyridine core. Subsequent bromination at C8 (if required) employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
Table 2: Representative Synthetic Routes
| Method | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl, reflux, 12 h | 65–78 |
| Microwave-assisted | 150°C, 30 min, Pd(OAc)₂ catalyst | 82 |
| Flow chemistry | Continuous reactor, 100°C | 90 |
Recent advances emphasize green chemistry approaches, such as metal-free, one-pot multicomponent reactions using water as a solvent . These methods reduce byproducts and improve scalability, critical for industrial applications .
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| HeLa (Cervical) | 22.6 | Rab geranylgeranylation |
| MCF-7 (Breast) | 64.8 | PI3K/Akt/mTOR |
| HT-29 (Colon) | 13.4 | MAPK/ERK |
Antimicrobial Activity
Against Mycobacterium tuberculosis H37Rv, derivatives demonstrated MIC values of 0.07–2.2 μM, outperforming first-line drugs like isoniazid (MIC = 0.025 μM). The carbonitrile group enhances membrane permeability, enabling targeting of mycobacterial enzymes like InhA .
Cholinesterase Inhibition
In Alzheimer’s disease models, structural analogs inhibited acetylcholinesterase (AChE) with IC₅₀ values of 79 μM, attributed to π-π stacking with the enzyme’s catalytic site . Modifications at C6 (e.g., hydroxyl groups) improved binding affinity by 3-fold .
Applications in Drug Development and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, 8-bromoimidazo[1,2-a]pyridine-6-carbonitrile (derived via NBS bromination) is a key intermediate in RGGT inhibitors, now in preclinical trials for pancreatic cancer .
Organic Electronics
In material science, its planar structure and electron-deficient cyano group enable use in organic semiconductors. Devices incorporating this scaffold achieve hole mobilities of 0.12 cm²/V·s, comparable to rubrene .
Table 4: Industrial Applications
| Sector | Use Case | Performance Metric |
|---|---|---|
| Oncology | RGGT inhibitors | LED = 25–100 μM |
| Neurology | AChE inhibitors | IC₅₀ = 79 μM |
| Electronics | Organic field-effect transistors | μₕ = 0.12 cm²/V·s |
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